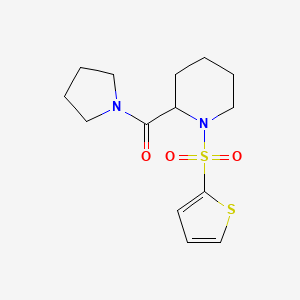

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are often designed to optimize these properties, resulting in better bioavailability .

生物活性

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O4S2, with a molecular weight of 405.5 g/mol. The structure features a pyrrolidine ring, a piperidine moiety, and a thiophenesulfonyl group, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in cancer treatment:

-

PARP-1 Inhibition :

- The compound has been studied as a potential inhibitor of PARP-1, an enzyme involved in DNA repair. Inhibition leads to synthetic lethality in cancer cells deficient in DNA repair mechanisms, such as BRCA1/2-deficient cells .

- IC50 Values : Various derivatives show IC50 values ranging from 2.31 nM to 57.35 nM against PARP-1, indicating significant inhibitory potency .

-

Antiproliferative Activity :

- In vitro studies demonstrate antiproliferative effects against breast cancer cell lines (MDA-MB-436), with some compounds exhibiting IC50 values significantly lower than standard treatments like Olaparib .

- The best-performing derivative showed an IC50 value of approximately 2.57 µM, indicating robust anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrrolidin derivatives and their analogs:

Table 1: Summary of Biological Activity Data

| Compound | Target | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 5 | PARP-1 | 3.05 | MDA-MB-436 | |

| Compound 8a | PARP-1 | 2.31 | MDA-MB-436 | |

| Compound 4 | Antiproliferative | 10.70 | MDA-MB-436 | |

| Compound 11b | Antiproliferative | 11.50 | MDA-MB-436 |

Case Study: Anticancer Efficacy

In a study examining the efficacy of pyrrolidin derivatives against BRCA-deficient breast cancer cells, the compounds were subjected to MTT assays to measure cell viability. The results indicated that several derivatives not only inhibited cell proliferation but also induced apoptosis and autophagy, suggesting a multifaceted approach to combating cancer cell survival .

Additional Biological Activities

Beyond its anticancer properties, pyrrolidin derivatives have shown promise in other areas:

- Antibacterial Activity : Some pyrrole-based compounds exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is required to elucidate the underlying mechanisms.

科学的研究の応用

Based on the search results, here's an overview of compounds containing pyrrolidine, thiophene, and piperidine moieties, focusing on their applications and characteristics.

Note: Search results explicitly state to avoid content from source and.

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol

- (Structure and Properties) This compound features a thiophene ring with pyrrolidin-1-ylsulfonyl and hydroxymethyl groups. The molecular formula is not specified in the provided context. The sulfonamide linkage is important in medicinal chemistry because of its potential biological activities.

- (Reactivity) The hydroxymethyl group attached to the thiophene ring allows the compound to participate in reactions.

- (Potential biological activity) Thiophene and sulfonamide moieties may have potential as anti-inflammatory, anticancer, and antibacterial agents.

- (Synthesis) Synthesis involves multi-step organic reactions, which may vary based on desired purity and yield.

- (Applications) Applications extend into medicinal chemistry, materials science, and organic synthesis.

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

- (Description) This compound combines pyrrolidine, thiophene sulfonyl group, and a piperidine carboxamide moiety.

- (Preparation) Synthesis involves multiple steps, starting with pyrrolidine and piperidine intermediates. The process includes the formation of pyrrolidine intermediate via chloroacetylation of S-proline followed by amidation. The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors. The pyrrolidine and piperidine intermediates are then coupled with thiophene sulfonyl chloride under basic conditions to form the final compound.

- (Chemical Reactions) This compound can undergo oxidation of the thiophene ring, reduction of carbonyl groups, and electrophilic substitution reactions.

- (Scientific Research Applications) It is used as a building block for synthesizing complex molecules, studied as a bioactive molecule, and investigated for potential therapeutic effects.

- (Mechanism of Action) The compound interacts with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects.

- (Comparison with Similar Compounds) Similar compounds include pyrrolidine, thiophene, and piperidine derivatives. This compound is unique due to its combination of pyrrolidine, thiophene, and piperidine moieties, which confer distinct chemical and biological properties.

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

特性

IUPAC Name |

pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c17-14(15-8-3-4-9-15)12-6-1-2-10-16(12)21(18,19)13-7-5-11-20-13/h5,7,11-12H,1-4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQQXTVBNWOWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。